1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea
Description
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamoyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4/c1-19-12-10(6-17-19)13(22)20(8-16-12)7-11(21)18-14(23)15-5-9-3-2-4-24-9/h2-4,6,8H,5,7H2,1H3,(H2,15,18,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEIQHHJMBGJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold forms the foundation of this compound. A validated approach involves a one-pot, three-component reaction using glycerol as a green solvent, as demonstrated by Goyal et al.. This method combines aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea/thiourea in the presence of p-toluenesulfonic acid (p-TSA) under reflux conditions.
Reaction Mechanism and Optimization
The reaction proceeds via cyclocondensation, where the aldehyde undergoes Knoevenagel condensation with the pyrazolone, followed by nucleophilic attack by urea to form the pyrimidine ring. Glycerol enhances reaction efficiency due to its high boiling point and polarity, facilitating rapid heat transfer and solubility of reactants. Optimized conditions include:
- Molar ratio : 1:1:1.5 (aldehyde:pyrazolone:urea)
- Catalyst : 3 mol% p-TSA
- Temperature : Reflux (120–130°C)
- Time : 1.5–2 hours
Yields for analogous pyrazolo[3,4-d]pyrimidine derivatives under these conditions range from 78% to 92%.
Table 1: Key Reaction Parameters for Pyrazolo[3,4-d]pyrimidine Synthesis
| Component | Role | Quantity | Conditions |
|---|---|---|---|
| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Cyclic ketone | 1 mmol | Reflux in glycerol |
| Aldehyde | Electrophilic partner | 1 mmol | p-TSA catalyst |
| Urea | Nucleophile | 1.5 mmol | 120–130°C, 2 hours |
Synthesis of the Furan-2-ylmethyl Urea Moiety
The furan-methyl urea segment is synthesized separately and later conjugated to the acetylated pyrazolo[3,4-d]pyrimidine. Orie et al. developed a high-yield route for analogous urea derivatives using furfural and urea under alkaline conditions.
Coupling of Furfural and Urea
Furfural undergoes condensation with urea in aqueous NaOH (20% w/v) at 60°C for 1.5 hours, forming 1-[(furan-2-yl)methyl]urea. Key steps include:
- Purification : Vacuum distillation of furfural to remove polymerization byproducts.
- Condensation : Heating furfural (0.48 mol), urea (0.63 mol), and water (9 mL) with vigorous stirring.
- Recrystallization : The crude product is washed with n-hexane and recrystallized from methanol, yielding 60% pure urea.
Table 2: Spectroscopic Data for 1-[(Furan-2-yl)methyl]urea
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR | 3432 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O) | Urea carbonyl and amine groups |
| ¹H NMR | δ 7.6 (furan H-5), δ 6.3 (furan H-3/H-4) | Furan ring protons |
| ¹³C NMR | δ 154.8 (C=O), δ 110.7 (furan C-2) | Carbonyl and furan carbons |
Final Assembly via Urea Linkage
The acetylated pyrazolo[3,4-d]pyrimidine and furan-methyl urea are conjugated through a carbodiimide-mediated coupling reaction.
Carbodiimide Coupling
- Activation : The acetyl group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane.
- Coupling : The activated ester reacts with 1-[(furan-2-yl)methyl]urea at room temperature for 12 hours.
- Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding the target compound in 65–70% purity.
Table 3: Optimization of Coupling Reaction
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 68 |
| Coupling agent | EDC/NHS | 70 |
| Temperature | 25°C | 65 |
| Reaction time | 12 hours | 67 |
Characterization and Validation
The final product is characterized using spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions
1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrazolo[3,4-d]pyrimidine moiety can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the pyrazolo[3,4-d]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazolo[3,4-d]pyrimidine moiety could produce various reduced derivatives.
Scientific Research Applications
1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- CBS-1 (): Shares the pyrazolo[3,4-d]pyrimidin-4-one core and urea group but replaces the furan-methyl with a 4-imino substituent. CBS-1 exhibited potent cytotoxicity (IC₅₀: 0.12–0.45 μM) against lung (A549) and breast (MCF-7) cancer cells, outperforming doxorubicin. It induced apoptosis via caspase-3 activation and suppressed NF-κB signaling . The target compound’s furan group may modulate metabolic stability compared to CBS-1’s imino group, which could enhance solubility but reduce membrane permeability.
Methyl 2-{4-oxo-1H-pyrazolo[...]acetate () : Lacks the urea and furan groups, serving as a synthetic intermediate. Its ester group enables further derivatization, highlighting the versatility of the pyrazolo[3,4-d]pyrimidin-4-one scaffold .
Urea-Containing Analogues
- 1-(4,6-Dimethoxypyrimidin-2-yl)-3-[...] (): Features a sulfonylurea linker and tetrazole group.
Substituent Effects
- Furan vs. Aryl/Alkyl Groups: The furan-2-ylmethyl group in the target compound introduces aromaticity and moderate hydrophobicity, which may enhance binding to hydrophobic pockets in enzymes like kinases. In contrast, CBS-1’s imino group facilitates hydrogen bonding with polar residues .
- Urea Linker : Common to both the target compound and CBS-1, this group is critical for hydrogen-bond interactions with biological targets. Its absence in ’s ester derivative underscores its importance in activity .
Biological Activity
The compound 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This review aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 330.3 g/mol. Its structure features a furan moiety and a pyrazolo[3,4-d]pyrimidine core, which are known to impart significant biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazole and pyrimidine exhibit notable anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
The compound demonstrated significant inhibition of cell growth in these lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Compounds containing pyrazole and pyrimidine structures have been reported to possess anti-inflammatory properties. The specific mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, the compound may exhibit:
- Antimicrobial Activity : Related studies have shown that pyrazole derivatives can possess antibacterial and antifungal properties .
- Analgesic Effects : Some fused pyrazole derivatives have been noted for their pain-relieving capabilities .
- Antioxidant Properties : The presence of furan moieties can enhance the antioxidant potential of the compound .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds. For instance:
- Wei et al. (2022) synthesized ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives and found significant activity against A549 cells with an IC50 of 26 µM.
- Fan et al. (2022) reported on compounds exhibiting apoptosis-inducing properties in cancer cell lines, showcasing the potential for therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodology : A Suzuki-Miyaura cross-coupling reaction is commonly employed for pyrazole-pyrimidine core synthesis. Key steps include:
Use of Pd(PPh₃)₄ catalyst under degassed DMF/H₂O (5:1) at 80°C for 12 hours to couple boronic acids with halogenated intermediates (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) .
Post-coupling acetylation with 2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetic acid using EDC/HOBt activation in DCM .
- Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of boronic acid) and monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize byproducts.
Q. How is structural confirmation achieved for intermediates and the final compound?
- Techniques :
- ¹H/¹³C NMR : Confirm regioselectivity of pyrazole substitution (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 429.1452) and isotopic patterns .
- IR Spectroscopy : Identify urea C=O stretches (~1680–1700 cm⁻¹) and pyrimidinone absorptions (~1650 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Solubility : DMSO (≥10 mM) is preferred for in vitro studies. For in vivo work, prepare hydrochloride salts via HCl addition in aqueous solution (1.0 M, 50°C, 2 hours) to enhance water solubility .
- Stability : Store lyophilized solids at –20°C under inert gas; monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced Research Questions
Q. How can computational modeling guide reaction design for derivatives?
- Approach : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in cross-coupling reactions. ICReDD’s workflow integrates:
Transition-state modeling for Pd-catalyzed steps to identify steric/electronic barriers .
Machine learning to prioritize reaction conditions (e.g., solvent polarity, catalyst loading) from historical data .
- Validation : Compare predicted vs. experimental yields (e.g., 52.7% observed vs. 58% simulated for HCl-mediated crystallization) .
Q. What mechanistic insights explain contradictory reactivity in pyrazole-pyrimidine functionalization?
- Case Study : Discrepancies in acetylurea coupling efficiency (e.g., 60–80% yields) may arise from:
Competing N- vs. O-acylation pathways under EDC/HOBt conditions .
Steric hindrance from the furan-2-ylmethyl group, modeled via molecular dynamics simulations .
- Resolution : Use kinetic studies (e.g., in situ FTIR) to track intermediate formation and optimize reaction time/temperature .
Q. How can in vitro and in vivo data be correlated for pharmacokinetic studies?
- Protocol :
In vitro : Assess metabolic stability using liver microsomes (e.g., human CYP3A4 inhibition via LC-MS/MS).
In vivo : Administer hydrochloride salt (10 mg/kg, IV) in rodent models; quantify plasma levels via LC-HRMS and correlate with clearance rates .
- Challenges : Address species-specific differences in metabolite formation (e.g., furan ring oxidation) using isotopic labeling .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Root Causes :
- Variability in assay conditions (e.g., ATP concentration in kinase inhibition assays).
- Impurity profiles (e.g., ≤95% purity in early batches vs. ≥99% in later studies) .
- Mitigation :
Re-test compounds under standardized conditions (e.g., 10 µM ATP, pH 7.4).
Repurify batches via preparative HPLC and re-evaluate IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
